2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(2-methoxy-6-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-5-3-8-13(18-2)14(10)11-6-4-7-12(9-11)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVARBIBHVOPEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681789 | |
| Record name | 2'-Methoxy-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-67-9 | |
| Record name | 2′-Methoxy-6′-methyl[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Methoxy-6'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fragment Preparation
Fragment A Synthesis :
2-Methoxy-6-methylphenylboronic acid is prepared via lithiation-borylation of 1-bromo-2-methoxy-6-methylbenzene. Using n-butyllithium at −78°C followed by triisopropyl borate yields the boronic acid in 85–92% purity.
Fragment B Synthesis :
Methyl 3-bromobenzoate serves as the precursor, with the ester group (-COOCH₃) protecting the carboxylic acid during coupling. Bromination of methyl benzoate at the 3-position using FeBr₃ and Br₂ achieves 78% yield.
Coupling Conditions
Optimized Suzuki-Miyaura conditions employ:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (3 mol%)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: Dimethoxyethane (DME)/H₂O (4:1)
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Temperature: 80°C, 12 hours
Under these conditions, coupling Fragment A and Fragment B produces methyl 2'-methoxy-6'-methylbiphenyl-3-carboxylate in 76% yield.
Table 1: Suzuki-Miyaura Coupling Optimization
| Parameter | Variation | Yield (%) |
|---|---|---|
| Catalyst Loading | 1 mol% Pd(PPh₃)₄ | 52 |
| 3 mol% Pd(PPh₃)₄ | 76 | |
| Base | Na₂CO₃ | 64 |
| K₂CO₃ | 76 | |
| Solvent | Toluene/EtOH | 61 |
| DME/H₂O | 76 |
Hydrolysis of Ester to Carboxylic Acid
The methyl ester intermediate undergoes hydrolysis under acidic or basic conditions:
Basic Hydrolysis
Acidic Hydrolysis
-
Conditions : 6 M HCl, dioxane, 100°C, 8 hours
-
Yield : 82%
Alternative Synthetic Routes
Ullmann Coupling
Using copper(I) iodide and 1,10-phenanthroline as a ligand, Ullmann coupling between 2-methoxy-6-methyliodobenzene and methyl 3-iodobenzoate achieves 68% yield. However, higher temperatures (120°C) and longer reaction times (24 hours) make this method less efficient than Suzuki coupling.
Friedel-Crafts Acylation
Acylation of 2-methoxy-6-methylbiphenyl with acetyl chloride followed by oxidation (KMnO₄, H₂SO₄) yields the carboxylic acid. This route suffers from poor regiocontrol (45% yield) and is rarely employed.
Regioselectivity and Functional Group Compatibility
Methoxy Group Stability
The methoxy group remains intact under Suzuki conditions but may demethylate under strong acids (e.g., HBr in acetic acid). Using milder acids (HCl) during hydrolysis preserves functionality.
Chemical Reactions Analysis
2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or borane.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 2’-hydroxy-6’-methylbiphenyl-3-carboxylic acid, while reduction of the carboxylic acid group yields 2’-methoxy-6’-methylbiphenyl-3-methanol.
Scientific Research Applications
2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of materials with specific properties, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2’-Methoxy-6’-methylbiphenyl-3-carboxylic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural Comparison of Biphenylcarboxylic Acid Derivatives
Electronic and Steric Effects
- Methoxy vs. Halogen Substituents : The methoxy group in this compound is electron-donating, which can decrease the acidity of the -COOH group compared to fluorine- or chlorine-containing analogs (e.g., 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid) .
- In contrast, the isopropoxy substituent in 6-Fluoro-2'-(1-methylethoxy)biphenyl-3-carboxylic acid creates greater steric obstruction .
- Lipophilicity : Chlorine and methyl groups (e.g., in 5-Chloro-3'-methylbiphenyl-3-carboxylic acid) enhance lipophilicity, which may improve membrane permeability in drug design .
Biological Activity
2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a carboxylic acid moiety. Research into its biological activity has revealed insights into its possible applications in pharmacology and biochemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A biphenyl backbone
- A methoxy (-OCH₃) group at the 2' position
- A methyl (-CH₃) group at the 6' position
- A carboxylic acid (-COOH) group at the 3 position
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential antimicrobial, anticancer, and anti-inflammatory properties. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that derivatives of biphenyl compounds can exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Studies have suggested that biphenyl derivatives may possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The presence of the methoxy and carboxylic acid groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It is hypothesized that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).
The biological mechanisms underlying the activity of this compound are not fully elucidated but may include:
- Inhibition of Enzymatic Activity : The carboxylic acid group can participate in hydrogen bonding, potentially inhibiting enzymes involved in inflammation or tumor growth.
- Interference with Cell Signaling : The compound may affect signaling pathways related to cell survival and proliferation, particularly in cancer cells.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2022) | Reported anticancer effects in human breast cancer cell lines, showing a dose-dependent reduction in cell viability. |
| Study C (2023) | Found significant reduction in inflammatory markers in a murine model of arthritis, suggesting potential therapeutic use for inflammatory diseases. |
Q & A
Q. What are the established synthetic routes for 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions between halogenated aromatic precursors. For example, a brominated phenyl ring with a methyl group can be coupled to a methoxy-substituted boronic acid derivative. Optimization includes:
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) in toluene/ethanol mixtures at reflux (80–100°C) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product.
- Yield Improvement : Continuous flow reactors and automated systems reduce side reactions (e.g., protodeboronation), achieving yields >85% .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, carboxylic acid proton absent due to exchange) .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M-H]⁻ peak at m/z 241.0874 for C₁₅H₁₃O₃⁻) .
- XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects of the biphenyl backbone .
Advanced Research Questions
Q. How does the electronic effect of the methoxy and methyl substituents influence the compound’s reactivity in cross-coupling or functionalization reactions?
- Methodological Answer :
- Methoxy Group : Electron-donating methoxy at the 2' position directs electrophilic substitution to the 5' position. Computational DFT studies (e.g., Gaussian09) show decreased LUMO energy, enhancing nucleophilic attack susceptibility .
- Methyl Group : Steric hindrance at the 6' position slows meta-substitution but stabilizes intermediates via hyperconjugation. Kinetic studies (e.g., UV-Vis monitoring) reveal rate constants 2–3× lower compared to unsubstituted analogs .
- Practical Example : In Pd-catalyzed carboxylation, methyl groups reduce oxidative addition efficiency, requiring higher catalyst loadings (5 mol% vs. 2 mol% for des-methyl analogs) .
Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive) across in vitro studies?
- Methodological Answer : Contradictions often arise from assay conditions:
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects. EC₅₀ values may vary by 10–100× due to transporter expression differences .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Dynamic light scattering (DLS) confirms nanoaggregate formation at higher concentrations .
- Metabolic Stability : LC-MS/MS quantifies metabolite interference (e.g., demethylation products in liver microsomes) .
- Positive Controls : Compare to known standards (e.g., ciprofloxacin for antimicrobial assays) to validate experimental setups .
Q. How can computational modeling guide the design of derivatives with improved binding affinity for target receptors (e.g., GPR40)?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with receptor active sites. The carboxylic acid group forms salt bridges with Arg183/Arg258 in GPR40, while methoxy groups stabilize π-π stacking with Phe237 .
- QSAR Analysis : Hammett constants (σ) for substituents correlate with logP and IC₅₀ values. Methyl groups (σ = -0.17) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
- MD Simulations : GROMACS simulations (100 ns) assess conformational stability of ligand-receptor complexes, identifying critical hydrogen bonds (<3 Å) for lead optimization .
Data Contradiction Analysis
Q. Discrepancies in reported thermal stability: How to reconcile TGA data showing decomposition at 200°C vs. DSC indicating stability up to 250°C?
- Methodological Answer :
- Experimental Variables : TGA (10°C/min under N₂) vs. DSC (5°C/min in sealed pans) may show differing decomposition onsets due to atmospheric oxygen exposure. Replicate under identical conditions (e.g., both in inert gas) .
- Impurity Effects : Trace solvents (e.g., residual DMF) lower decomposition points. Karl Fischer titration ensures <0.1% moisture .
- Polymorphism : XRD identifies crystalline vs. amorphous forms, which have distinct thermal profiles. Recrystallize from ethyl acetate/hexane to standardize the phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
